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Introduction
Neflamapimod (formerly VX-745) is an investigational, orally administered, brain-penetrant

small molecule inhibitor of the alpha isoform of the p38 mitogen-activated protein kinase (p38

MAPKα).[1][2] P38 MAPKα is a key enzyme in the inflammatory cascade and is implicated in

synaptic dysfunction and neuroinflammation, pathological hallmarks of several

neurodegenerative diseases.[1][3] Neflamapimod has been evaluated in clinical trials for

Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[4][5] These application notes

provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of

Neflamapimod, along with detailed protocols for key experimental assays.

Pharmacokinetic Profile
Neflamapimod has been shown to be a blood-brain barrier penetrant agent in humans.[6] The

pharmacokinetic profile has been assessed in multiple clinical trials, with a focus on

determining optimal dosing strategies to achieve therapeutic concentrations in the central

nervous system.

Table 1: Summary of Neflamapimod Pharmacokinetic Parameters
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Parameter Value Population Study Details Source

Brain Penetrance

CSF to unbound

plasma drug

concentration

ratio of ~1.2

Humans

Phase 2a clinical

studies in early

AD.

[6]

Dosing Regimen

(Clinical Trials)

40 mg twice daily

(BID) or three

times daily (TID)

Patients with

mild AD or DLB

Dosing was

sometimes

weight-

dependent.

[7][8]

Steady-State

Trough Plasma

Concentration

(Ctrough)

- 40 mg BID:

Median 3 ng/mL

- 40 mg TID:

Median 6 ng/mL

Patients with

DLB

40 mg TID

resulted in a two-

fold higher

plasma trough

concentration

compared to 40

mg BID.

[7]

Steady-State

Plasma

Concentration

- 40 mg BID:

Median 6.8

ng/mL - 40 mg

TID: Median 10.2

ng/mL

Patients with

DLB

Plasma drug

concentrations

were 50% higher

in 40 mg TID

recipients

compared to 40

mg BID.

[7]

New Formulation

Plasma

Concentration

5.1 ng/mL (New

Capsules) vs. 4.0

ng/mL (Old

Capsules)

Patients with

DLB

A new capsule

formulation

showed

improved

bioavailability.

[9]

Proposed Dosing

for Future

Studies

80 mg BID
Patients with

DLB

Aims to achieve

higher plasma

drug

concentrations.

[10]
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Pharmacodynamic Profile
The pharmacodynamic effects of Neflamapimod are linked to its inhibition of p38 MAPKα,

leading to downstream effects on synaptic function and neuroinflammation. These effects have

been measured through various biomarkers and clinical assessments.

Table 2: Summary of Neflamapimod In Vitro and In Vivo Pharmacodynamic Data

Parameter Value Assay/Model Details Source

p38α MAPK

Inhibition (IC50)
10 nM

Spectrophotomet

ric coupled-

enzyme assay

Highly selective

for p38α over

p38β (22-fold)

and p38γ.

[11]

p38β MAPK

Inhibition (IC50)
220 nM

Spectrophotomet

ric coupled-

enzyme assay

[11]

IL-1β Production

Inhibition (IC50)
56 nM

Human

Peripheral Blood

Mononuclear

Cell (PBMC)

assay

[11]

TNFα Production

Inhibition (IC50)
52 nM

Human

Peripheral Blood

Mononuclear

Cell (PBMC)

assay

[11]

Adjuvant-

Induced Arthritis

(ED50)

5 mg/kg Rat model

Demonstrated in

vivo anti-

inflammatory

efficacy.

[11]

Table 3: Summary of Neflamapimod Clinical Pharmacodynamic and Efficacy Data
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Endpoint Result
Study
Population

Study Details Source

CSF Total Tau

(T-tau)

Statistically

significant

reduction

Mild AD

Phase 2b

REVERSE-SD

study (24 weeks,

40 mg BID).

Difference vs.

placebo: -18.8

pg/mL.

[3][12]

CSF Phospho-

Tau181 (p-

tau181)

Statistically

significant

reduction

Mild AD

Phase 2b

REVERSE-SD

study (24 weeks,

40 mg BID).

Difference vs.

placebo: -2.0

pg/mL.

[3][12]

CSF

Neurogranin

Trend towards

reduction
Mild AD

Phase 2b

REVERSE-SD

study (24 weeks,

40 mg BID).

[3]

Nucleus basalis

of Meynert

(NbM) Volume

Mean increase of

3.1%
Early AD

Phase 2 AscenD-

LB trial (12

weeks, 40 mg).

[13]

Clinical

Dementia Rating

Sum-of-Boxes

(CDR-SB)

Improvement

with new

formulation

DLB

Phase 2b

RewinD-LB

extension.

[14]

Timed Up and

Go (TUG) test
Improvement DLB

Phase 2a

AscenD-LB

study.

[15]
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Upstream Stimuli
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Downstream Effects
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Caption: Neflamapimod inhibits p38 MAPKα, modulating downstream targets like Rab5 and

Hsp27.
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Pharmacokinetic (PK) Analysis Workflow

Pharmacodynamic (PD) Analysis Workflow

Administer Neflamapimod
(e.g., 40 mg BID)

Collect Blood Samples
(e.g., pre-dose on Day 21 for Ctrough)

Collect CSF Samples
(Baseline and End of Treatment)

Clinical Assessments
(HVLT-R, WMS, CDR-SB)

LC-MS/MS Analysis Determine PK Parameters
(Ctrough, Cmax)

PK/PD Modeling and Correlation

Biomarker Analysis
(ELISA for p-tau, T-tau) Determine PD Endpoints

Click to download full resolution via product page

Caption: Clinical trial workflow for PK/PD modeling of Neflamapimod.

Experimental Protocols
Protocol 1: In Vitro p38 MAPKα Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Neflamapimod
against p38 MAPKα.

Principle: This protocol is based on a spectrophotometric coupled-enzyme assay that

measures the rate of ATP consumption during the phosphorylation of a substrate peptide by

p38 MAPKα. The decrease in NADH absorbance at 340 nm is monitored, which is coupled to

the kinase reaction.

Materials:

Recombinant human p38 MAPKα enzyme

EGF receptor peptide substrate

ATP
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Neflamapimod

Assay Buffer (0.1 M HEPES, pH 7.5, 10% glycerol, 10 mM MgCl2)

Coupling reagents (2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate

kinase, 50 µg/mL lactate dehydrogenase)

DMSO

384-well microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a serial dilution of Neflamapimod in DMSO.

In a 384-well plate, add 1 µL of the Neflamapimod dilution or DMSO (vehicle control).

Add 2 µL of p38 MAPKα enzyme (final concentration 15 nM) in assay buffer to each well.

Incubate for 10 minutes at room temperature.

Prepare a substrate/ATP mix containing the EGF receptor peptide, ATP (final concentration

100 µM), and the coupling reagents in the assay buffer.

Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance

at 340 nm over time (e.g., for 60 minutes).

Calculate the reaction rates from the linear portion of the absorbance curves.

Plot the reaction rates against the logarithm of the Neflamapimod concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of Cytokine
Production
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Objective: To assess the potency of Neflamapimod in inhibiting the production of pro-

inflammatory cytokines in a cellular context.

Principle: Human peripheral blood mononuclear cells (PBMCs) are stimulated with

lipopolysaccharide (LPS) to induce the production of cytokines such as TNF-α and IL-1β. The

inhibitory effect of Neflamapimod on this production is quantified using an enzyme-linked

immunosorbent assay (ELISA).

Materials:

Human PBMCs

RPMI-1640 cell culture medium

Fetal bovine serum (FBS)

Lipopolysaccharide (LPS)

Neflamapimod

DMSO

96-well cell culture plates

ELISA kits for human TNF-α and IL-1β

Procedure:

Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS.

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

Prepare a serial dilution of Neflamapimod in DMSO and then dilute in cell culture medium.

Pre-incubate the cells with varying concentrations of Neflamapimod or vehicle (DMSO) for 1

hour at 37°C.
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Stimulate the cells with LPS (e.g., 1 µg/mL) for 16-24 hours at 37°C.

After incubation, centrifuge the plate and collect the cell culture supernatant.

Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA

kits according to the manufacturer's instructions.

Calculate the percentage of inhibition for each Neflamapimod concentration relative to the

LPS-stimulated control.

Plot the percentage of inhibition against the logarithm of the Neflamapimod concentration to

determine the IC50 values.

Protocol 3: Western Blot for Hsp27 Phosphorylation
Objective: To determine the effect of Neflamapimod on the phosphorylation of Hsp27, a

downstream target of p38 MAPKα.

Principle: Cells or tissues are treated with Neflamapimod, and the protein lysates are

subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated Hsp27 (p-

Hsp27) and total Hsp27.

Materials:

Cell line or tissue of interest (e.g., rat mesenteric arteries)

Neflamapimod

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies: rabbit anti-phospho-Hsp27 (Ser82), rabbit anti-Hsp27, and mouse anti-

GAPDH (loading control)

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

SDS-PAGE gels

PVDF membranes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1684350?utm_src=pdf-body
https://www.benchchem.com/product/b1684350?utm_src=pdf-body
https://www.benchchem.com/product/b1684350?utm_src=pdf-body
https://www.benchchem.com/product/b1684350?utm_src=pdf-body
https://www.benchchem.com/product/b1684350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enhanced chemiluminescence (ECL) detection reagents

Procedure:

Treat cells or tissues with Neflamapimod at the desired concentrations and for the specified

time.

Wash the cells/tissues with ice-cold PBS and lyse them in RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-Hsp27 overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Develop the blot using ECL reagents and visualize the bands using a chemiluminescence

imaging system.

Strip the membrane and re-probe with antibodies against total Hsp27 and GAPDH for

normalization.

Quantify the band intensities using densitometry software and express the p-Hsp27 levels as

a ratio to total Hsp27 and/or GAPDH.

Protocol 4: Clinical Pharmacokinetic Sample Collection
and Analysis
Objective: To determine the plasma concentrations of Neflamapimod in clinical trial

participants.
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Principle: Blood samples are collected at specific time points relative to drug administration,

and the plasma is analyzed using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.

Procedure:

Sample Collection: For trough plasma drug concentration (Ctrough) determination, instruct

participants to not take their morning dose of the study drug at home on the designated day

(e.g., Day 21). The dose is administered at the study center, and a blood sample is collected

into a K2-EDTA tube immediately prior to administration.

Sample Processing: Centrifuge the blood sample to separate the plasma. Transfer the

plasma to a labeled cryovial and store at -80°C until analysis.

LC-MS/MS Analysis:

Thaw the plasma samples.

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile)

containing an internal standard.

Centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness.

Reconstitute the residue in the mobile phase.

Inject an aliquot onto a C18 HPLC column.

Use a gradient elution with a mobile phase consisting of, for example, water with 0.1%

formic acid and acetonitrile with 0.1% formic acid.

Detect Neflamapimod and the internal standard using a tandem mass spectrometer in

multiple reaction monitoring (MRM) mode.

Data Analysis: Construct a calibration curve using standards of known Neflamapimod
concentrations. Use the peak area ratios of the analyte to the internal standard to quantify

the Neflamapimod concentration in the unknown samples.
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Protocol 5: CSF Biomarker Analysis
Objective: To measure the levels of AD-related biomarkers (T-tau, p-tau181) in the

cerebrospinal fluid (CSF) of clinical trial participants.

Principle: CSF samples are collected via lumbar puncture, and the concentrations of T-tau and

p-tau181 are measured using commercially available immunoassays (e.g., ELISA or

electrochemiluminescence-based assays).

Procedure:

CSF Collection: Perform a lumbar puncture at baseline and at the end of the treatment

period (e.g., week 24). Collect CSF into polypropylene tubes.

Sample Processing: Centrifuge the CSF samples to remove any cellular debris. Aliquot the

supernatant into polypropylene cryovials and store at -80°C until analysis.

Immunoassay:

Thaw the CSF aliquots.

Use a validated commercial immunoassay kit (e.g., INNOTEST hTAU Ag and PHOSPHO-

TAU(181P) from Fujirebio or a similar platform) for the quantitative determination of T-tau

and p-tau181.

Follow the manufacturer's instructions for the assay procedure, including the preparation

of standards, controls, and samples.

Read the plate on a compatible microplate reader.

Data Analysis: Calculate the concentrations of T-tau and p-tau181 in the CSF samples based

on the standard curve. Analyze the change in biomarker levels from baseline to the end of

treatment and compare between the Neflamapimod and placebo groups.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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